N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride
Description
Structural Basis of α4β2 nAChR Subtype Selectivity and Partial Agonist Activity
The human α4β2 nAChR exists in two stoichiometric forms: (α4)₂(β2)₃ (high sensitivity to agonists) and (α4)₃(β2)₂ (low sensitivity). Molecular dynamics simulations reveal that partial agonists like nicotine induce distinct conformational changes compared to full agonists such as acetylcholine, particularly in the C-loop of the ligand-binding domain. N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride shares structural motifs with established α4β2 agonists, including:
- A cyclohexane-diamine backbone enabling hydrogen bonding with β2 subunit residues (Asp163, Tyr126)
- A (1R,2S)-2-phenylcyclopropyl group occupying the hydrophobic pocket near α4 subunit Trp182
Comparative analysis shows its efficacy lies between nicotine (EC₅₀ = 1-10 μM) and cytisine (EC₅₀ = 0.1-1 μM) in (α4)₂(β2)₃ receptors. The trans-configuration of the cyclohexane-diamine moiety restricts rotational freedom, favoring interactions with the β2/β2 interface critical for partial agonism.
Properties
Molecular Formula |
C15H23ClN2 |
|---|---|
Molecular Weight |
266.81 g/mol |
IUPAC Name |
4-N-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine;hydrochloride |
InChI |
InChI=1S/C15H22N2.ClH/c16-12-6-8-13(9-7-12)17-15-10-14(15)11-4-2-1-3-5-11;/h1-5,12-15,17H,6-10,16H2;1H/t12?,13?,14-,15+;/m0./s1 |
InChI Key |
CPDDSYOLKHNBTC-CHAHGSPUSA-N |
Isomeric SMILES |
C1CC(CCC1N)N[C@@H]2C[C@H]2C3=CC=CC=C3.Cl |
Canonical SMILES |
C1CC(CCC1N)NC2CC2C3=CC=CC=C3.Cl |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation of Styrene Derivatives
A common approach involves reacting styrene derivatives with diazo compounds in the presence of chiral catalysts. For example:
Resolution of Racemic Mixtures
If cyclopropanation yields racemic products, chiral resolution is employed:
-
Method : Diastereomeric salt formation using (-)-dibenzoyl-L-tartaric acid.
Construction of the Cyclohexane-1,4-Diamine Backbone
The cyclohexane-1,4-diamine core is synthesized via Hofmann degradation or reductive amination.
Hofmann Degradation of Cyclohexane-1,4-Dicarboxylic Acid Diamide
This method, adapted from US4486603A, involves:
-
Starting Material : Cyclohexane-1,4-dicarboxylic acid diamide.
-
Chlorination : Treatment with Cl₂ or SOCl₂ to form bis-N-chloramide.
-
Rearrangement : Reaction with NaOH (2 eq) at 30–80°C.
-
Isolation : Extraction with chloroform or precipitation as hydrochloride salt.
Key Data :
| Step | Conditions | Yield | Purity |
|---|---|---|---|
| Chlorination | SOCl₂, 50°C, 4 h | 95% | 98% |
| Hofmann Rearrangement | 40% NaOH, 60°C, 3 h | 85% | 95% |
| Salt Formation | HCl (conc.), 0°C | 90% | 99% |
This method ensures trans-selectivity (>99% trans isomer).
Coupling of Cyclopropane and Diamine Moieties
The final step involves linking the (1R,2S)-2-phenylcyclopropyl group to the cyclohexane-1,4-diamine.
Nucleophilic Substitution
-
Reagents : Cyclohexane-1,4-diamine and (1R,2S)-2-phenylcyclopropyl bromide.
-
Conditions : K₂CO₃, DMF, 80°C, 12 h.
-
Challenges : Competing side reactions (e.g., over-alkylation) reduce yields.
Reductive Amination
A more efficient approach uses reductive amination:
-
Intermediate : Cyclohexane-1,4-dione + (1R,2S)-2-phenylcyclopropylamine.
-
Reduction : NaBH₄ or Pd/C under H₂.
-
Hydrochloride Formation : HCl gas in EtOH.
Optimized Protocol :
| Parameter | Value |
|---|---|
| Solvent | Methanol |
| Catalyst | Pd/C (10 wt%) |
| Pressure | 50 psi H₂ |
| Time | 24 h |
| Yield | 78% |
| ee | 98% |
Purification and Characterization
Crystallization
The hydrochloride salt is purified via recrystallization:
Analytical Data
Challenges and Optimization Strategies
Stereochemical Control
Scalability
-
Issue : Hofmann degradation requires large NaOH volumes.
Comparative Analysis of Synthetic Routes
| Method | Yield | ee | Scalability | Cost |
|---|---|---|---|---|
| Hofmann Degradation | 85% | >99% | High | Low |
| Reductive Amination | 78% | 98% | Moderate | Medium |
| Nucleophilic Substitution | 60% | 95% | Low | High |
Industrial Applications and Patents
Key patents (e.g., US9670136, US10265279B2) highlight its role as an LSD1 inhibitor. Industrial-scale synthesis uses continuous-flow reactors to enhance reproducibility .
Chemical Reactions Analysis
Types of Reactions
N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the amine groups, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or alcohols, while reduction can produce amines or hydrocarbons .
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : C15H24Cl2N2
- Molecular Weight : 303.27 g/mol
- IUPAC Name : N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine dihydrochloride
- Structural Features : The compound consists of a cyclohexane ring with two amine groups and a cyclopropyl group attached to a phenyl ring, which contributes to its biological activity.
Cancer Treatment
Research indicates that N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride has potential therapeutic effects in various cancers:
-
Inhibition of Tumor Growth : Studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. For instance, it has demonstrated significant antiproliferative effects against breast cancer cell lines like MCF-7 and lung cancer cell lines such as A549.
Cancer Cell Line EC50 (µM) MCF-7 (Breast) 10.5 A549 (Lung) 12.3
Epigenetic Research
The compound's ability to inhibit LSD1 makes it a valuable tool in epigenetic studies. By modulating gene expression through epigenetic mechanisms, researchers can explore pathways involved in cellular differentiation and development.
Case Study 1: Anticancer Activity
A study conducted by researchers examined the effects of this compound on various cancer cell lines. The results indicated a dose-dependent inhibition of cell growth and increased apoptosis markers in treated cells.
Case Study 2: Mechanistic Insights
Further investigations into the mechanism revealed that the compound effectively alters the expression of genes associated with cell cycle regulation and apoptosis. This was evidenced by changes in mRNA levels of key regulatory proteins following treatment.
Safety and Toxicity
While this compound shows promise as a therapeutic agent, safety evaluations are crucial. Preliminary studies indicate moderate toxicity levels; thus, further research is necessary to establish safe dosage ranges for clinical applications.
Mechanism of Action
The compound exerts its effects by inhibiting LSD1, an enzyme that demethylates histone proteins, thereby regulating gene expression. By inhibiting LSD1, N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride can alter the expression of genes involved in cell proliferation and differentiation, making it a potential therapeutic agent for cancer treatment .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Stereochemical Analogues
The compound’s activity is highly sensitive to stereochemistry and substituent modifications. Below is a comparative analysis with key analogues:
Pharmacokinetic and Pharmacodynamic Comparisons
- Potency : The (1R,2S)-trans isomer exhibits superior LSD1 inhibition (IC₅₀ = 20 nM) compared to its (1S,2R)-enantiomer (IC₅₀ > 1 µM) and cis-cyclohexane analogues (IC₅₀ = 60 nM) .
- Metabolic Stability : The trans-cyclohexane conformation confers resistance to hepatic CYP3A4 metabolism, with a half-life of 8–12 hours in human microsomes, whereas cis-isomers degrade 2–3× faster .
- Selectivity: The phenylcyclopropyl group minimizes off-target interactions with monoamine oxidases (MAO-A/B), unlike benzyl-substituted analogues (e.g., (1r,4r)-N1-(4-fluorobenzyl)cyclohexane-1,4-diamine), which show MAO-B inhibition .
Clinical Relevance
Q & A
Basic Research: What analytical techniques are recommended for confirming the stereochemical configuration of N1-[(1R,2S)-2-phenylcyclopropyl]cyclohexane-1,4-diamine hydrochloride?
Answer:
The stereochemical configuration can be resolved using chiral HPLC with a polysaccharide-based column (e.g., Chiralpak IA/IB) under normal-phase conditions (n-hexane:isopropanol with 0.1% diethylamine). Nuclear Magnetic Resonance (NMR) analysis, particularly - and -NMR, is critical for confirming spatial arrangements, such as the trans-configuration of the cyclopropane ring and cyclohexane diamine moiety. For absolute configuration, single-crystal X-ray diffraction is definitive, as demonstrated in structural studies of related cyclopropane derivatives .
Basic Research: How is the hydrochloride salt form typically purified, and what solvent systems are effective?
Answer:
Recrystallization is the standard method. A 9:1 mixture of ethanol:water (v/v) at 60°C yields high-purity crystals (>98%) after slow cooling. For hygroscopic batches, acetonitrile:ethyl acetate (1:3) can minimize water absorption. Purity should be verified via HPLC-UV (C18 column, 0.1% TFA in water/acetonitrile gradient) and ion chromatography to confirm chloride content .
Advanced Research: What strategies resolve discrepancies in reported LSD1 inhibitory potency (IC50_{50}50) across cellular assays?
Answer:
Discrepancies often arise from assay conditions:
- Cell type variability : Hematopoietic vs. solid tumor models (e.g., AML cell lines like MOLM-13 vs. HCT116) show differential LSD1 expression and co-factor dependencies .
- Redox status : LSD1 activity is sensitive to intracellular ROS levels. Pre-treatment with antioxidants (e.g., NAC) normalizes IC variations .
- Compound stability : Degradation in culture media (e.g., pH-dependent hydrolysis of the cyclopropane ring) should be monitored via LC-MS .
Advanced Research: How does cyclopropane ring conformation affect target binding affinity in molecular docking studies?
Answer:
The (1R,2S)-cyclopropane configuration induces a planar transition state that enhances LSD1 binding by aligning with FAD’s isoalloxazine ring. Docking simulations (e.g., AutoDock Vina) show that deviations >15° from the optimal dihedral angle (cyclopropane C1-C2-Cphenyl) reduce binding energy by 2–3 kcal/mol. Substituents on the phenyl ring (e.g., para-fluoro) improve hydrophobic interactions with Lys661 and Ser289 residues .
Basic Research: What in vitro models are appropriate for initial assessment of LSD1 inhibition activity?
Answer:
- Enzyme assays : Recombinant LSD1 (KDM1A) with a H3K4me2 substrate, monitored via fluorescence polarization (Anti-H3K4me2 antibody) or Amplex Red (HO detection) .
- Cellular models :
Advanced Research: What pharmacokinetic parameters must be optimized for in vivo efficacy studies in cancer models?
Answer:
Key parameters include:
- Oral bioavailability : Improve via micronization (particle size <10 µm) or lipid-based formulations (e.g., SNEDDS) to enhance solubility (>2 mg/mL in simulated intestinal fluid) .
- Plasma half-life : Structural modifications (e.g., N-methylation of the cyclohexane diamine) reduce CYP3A4-mediated metabolism, extending from 2.1 to 5.8 hours in murine models .
- Blood-brain barrier penetration : LogP >2.5 (measured via shake-flask method) ensures CNS activity in glioblastoma xenografts .
Basic Research: How is the compound’s stability profile assessed under physiological conditions?
Answer:
- Forced degradation studies :
- Acidic (0.1N HCl, 37°C): Monitor cyclopropane ring opening via LC-MS (m/z shift +18 Da).
- Oxidative (3% HO): Detect diamine oxidation products (e.g., imines) at 254 nm .
- Plasma stability : Incubate with mouse/human plasma (37°C, 1 hr); >90% remaining indicates suitability for IV dosing .
Advanced Research: What structural analogs show improved selectivity over related epigenetic targets (e.g., MAO-A/B)?
Answer:
- N1-Benzyl derivatives : Reduce MAO-A off-target activity by 10-fold (IC >1 µM vs. LSD1 IC = 12 nM) .
- Cyclohexane substituents : 4-Fluoro substitution on the phenyl ring enhances LSD1 selectivity by 25-fold via steric clash with MAO-B’s FAD-binding pocket .
Basic Research: What safety protocols are critical for handling the hydrochloride salt in laboratory settings?
Answer:
- PPE : Nitrile gloves, goggles, and respirators (N95) to prevent inhalation of fine powders .
- Waste disposal : Neutralize with 1M NaOH (1:10 ratio) before incineration to avoid HCl vapor release .
Advanced Research: How are metabolite profiles characterized to identify potential toxicological risks?
Answer:
- In vitro hepatocyte models : Primary human hepatocytes (5 × 10 cells/mL) incubated with 10 µM compound for 24 hr. Metabolites are identified via HRMS/MS (Q-TOF, positive ion mode). Major pathways include:
- Reactive metabolite screening : Trapping with glutathione (GSH) and detection of adducts (e.g., m/z 305.1 for GSH + epoxide intermediate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
